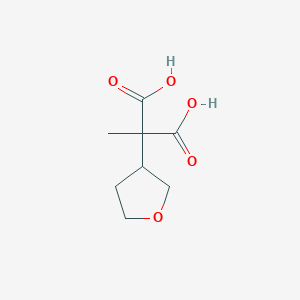

2-Methyl-2-(oxolan-3-yl)propanedioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2-(oxolan-3-yl)propanedioic acid is an organic compound with the chemical formula C8H14O3 . It appears as a liquid at room temperature . The compound has a molecular weight of 158.2 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) . This indicates the presence of a carboxylic acid group attached to a methyl group and an oxolane ring . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 158.2 .科学的研究の応用

Biodegradable Polymer Production

One of the significant applications of compounds related to 2-Methyl-2-(oxolan-3-yl)propanedioic acid is in the production of biodegradable polymers. The selective oxidation of 1,2-propanediol to lactic acid under mild conditions using gold-based nanoparticulate catalysts has been investigated, demonstrating the potential for using bio-renewable resources for generating materials that can be used in biodegradable plastics (Ryabenkova et al., 2013).

Renewable Fuels and Solvents

The microbial production of 2,3-butanediol (2,3-BDL), a key intermediate for several chemical feedstocks and liquid fuels, from natural resources highlights the potential of derivatives of this compound in renewable energy applications. 2,3-BDL can be converted to methyl ethyl ketone by dehydration, which serves as a liquid fuel additive (Syu, 2001). Additionally, the conversion of 2,3-BDL to renewable gasoline, solvents, and fuel additives through selective dehydration to form dioxolane mixtures has been researched, offering an environmentally friendly alternative to traditional petroleum-based products (Harvey et al., 2016).

Synthetic Chemistry and Catalysis

The acid-catalyzed condensation of glycerol with various aldehydes to produce [1,3]dioxolanes has been investigated, with solid acids evaluated as heterogeneous catalysts. This research is indicative of the role that dioxolane derivatives, similar to this compound, can play in creating novel platform chemicals for further chemical synthesis (Deutsch et al., 2007).

Environmental Impact Reduction

The catalytic dehydration of 1,2-propanediol to propanal, a process involving the formation of cyclic acetals such as dioxolanes, showcases the potential for using derivatives of this compound in processes aiming to reduce environmental impact. These processes utilize bio-based feedstocks to create valuable chemicals, thereby contributing to the sustainability of chemical production (Mori et al., 2009).

Safety and Hazards

特性

IUPAC Name |

2-methyl-2-(oxolan-3-yl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(6(9)10,7(11)12)5-2-3-13-4-5/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMSHLLGBHASLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2924497.png)

![1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone](/img/structure/B2924498.png)

![4-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2924502.png)

![3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2924503.png)

![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)

![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)